molecular formula C9H15NO2 B1435704 9-Oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1599169-82-0

9-Oxa-2-azaspiro[5.5]undecan-3-one

Cat. No.: B1435704
CAS No.: 1599169-82-0
M. Wt: 169.22 g/mol
InChI Key: KQGOKEQLQCXXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxa-2-azaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound 9-Oxa-2-azaspiro[5.5]undecan-3-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The mode of action of 9-Oxa-2-azaspiro[5As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .

Biochemical Pathways

The biochemical pathways affected by 9-Oxa-2-azaspiro[5It has been suggested that derivatives of this compound may be used in the synthesis of antibiotics like ciprofloxacin, indicating potential involvement in bacterial protein synthesis pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 9-Oxa-2-azaspiro[5These properties will have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As the compound’s targets and mode of action become clearer, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and carries out its functions .

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-1-2-9(7-10-8)3-5-12-6-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGOKEQLQCXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxa-2-azaspiro[5.5]undecan-3-one
Reactant of Route 2
9-Oxa-2-azaspiro[5.5]undecan-3-one
Reactant of Route 3
9-Oxa-2-azaspiro[5.5]undecan-3-one
Reactant of Route 4
9-Oxa-2-azaspiro[5.5]undecan-3-one
Reactant of Route 5
9-Oxa-2-azaspiro[5.5]undecan-3-one
Reactant of Route 6
9-Oxa-2-azaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.